molecular formula C14H16BClFNO2 B13864613 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13864613
M. Wt: 295.55 g/mol
InChI Key: GPHCCOUEPASJNO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features a chloro substituent at position 6, fluoro at position 5, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2 of the indole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules .

Properties

Molecular Formula

C14H16BClFNO2

Molecular Weight

295.55 g/mol

IUPAC Name

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)12-6-8-5-10(17)9(16)7-11(8)18-12/h5-7,18H,1-4H3

InChI Key

GPHCCOUEPASJNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=C(C=C3N2)Cl)F

Origin of Product

United States

Preparation Methods

Starting Material and Nitrogen Protection

The synthesis often begins with commercially available halogenated indoles such as 5-chloro-7-fluoroindole or 5,7-difluoroindole analogues. The indole nitrogen is protected to prevent side reactions during subsequent steps. Two common methods are:

  • Tosylation under phase transfer catalysis : For example, 5,7-difluoroindole is treated with p-toluenesulfonyl chloride in toluene with sodium hydroxide and tetrabutylammonium hydrogen sulfate as a phase transfer catalyst at room temperature, yielding the N-tosyl protected indole in high yield (up to 88%).

  • Tosylation using sodium hydride in N,N-dimethylformamide : For substrates like 7-fluoro-5-methyl-1H-indole, sodium hydride is added portionwise at 0°C followed by p-toluenesulfonyl chloride, giving high yields (up to 92%).

These methods ensure efficient nitrogen protection critical for selective bromination and borylation.

Bromination at the 2-Position

Selective bromination of the indole ring at the 2-position is achieved using:

The brominated intermediate is crucial for the subsequent borylation step.

Miyaura Borylation (Boronate Ester Formation)

The key step to introduce the boronate ester functionality is the Miyaura borylation of the aryl bromide intermediate. Typical conditions include:

For example, 5-chloro-7-fluoro-1-tosyl-1H-indole bromide is reacted with bis(pinacolato)diboron under these conditions to afford the boronate ester in moderate yields (~52%). In another case, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole derivatives were prepared with yields ranging from 60% to 83% depending on substituents and reaction time.

Deprotection and Purification

Following borylation, the tosyl protecting group can be removed if necessary by basic hydrolysis or other suitable methods to yield the free indole boronate ester. Purification is typically achieved by:

Yields after purification vary widely, often between 7% and 79%, depending on the exact substrate and conditions.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes Source
Nitrogen Tosylation p-Toluenesulfonyl chloride, NaOH, phase transfer catalyst, toluene Room temp 88–92 High yield, mild conditions
Bromination N-Bromosuccinimide or molecular bromine, dichloromethane Room temp - Selective 2-position bromination
Miyaura Borylation Bis(pinacolato)diboron, Pd(PPh3)4, NaOH, THF, inert atmosphere 70–100°C 52–83 Moderate yields, reaction time 16–24 h
Deprotection & Purification Basic hydrolysis, silica gel chromatography - 7–79 Variable yields, purification critical

Research Findings and Considerations

  • The N-tosyl protection is critical to achieve regioselective bromination and avoid side reactions on the indole nitrogen.

  • The choice of base and solvent in the Miyaura borylation significantly affects yield; sodium hydroxide in tetrahydrofuran under inert atmosphere at 75°C is commonly employed for optimal results.

  • The boronate ester product is often a crystalline solid, facilitating purification and further synthetic applications.

  • Variations in substituents on the indole ring (e.g., chloro, fluoro, methyl) influence both the reaction efficiency and the stability of the final product.

  • The compound shows good chemical stability and is suitable for downstream Suzuki-Miyaura cross-coupling reactions to build complex molecules.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate (K₂CO₃) to deprotonate reactants and facilitate reactions.

    Solvents: Mixtures of organic solvents like dioxane and water are often used.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the indole derivative with an aryl halide.

Scientific Research Applications

6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects, particularly in medicinal applications, involves the inhibition of the PD-1/PD-L1 interaction. This interaction is crucial in the immune response, and its inhibition can enhance the body’s ability to fight cancer cells by preventing T-cell exhaustion and promoting immune surveillance .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound Cl (6), F (5), Bpin (2) C₁₄H₁₅BClFNO₂ 298.54
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole F (6), Bpin (5) C₁₄H₁₇BFNO₂ 261.11
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole F (7), Me (5), Bpin (4) C₁₅H₁₉BFNO₂ 275.13
5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole OMe (5), Bpin (6) C₁₅H₂₀BNO₃ 289.14
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Cl (6), Bpin (2) C₁₄H₁₇BClNO₂ 283.56

Key Observations :

  • Halogen vs.
  • Boron Position : Moving the boronate group from position 2 (target compound) to 4 or 5 (as in ) alters steric and electronic profiles, impacting coupling efficiency.

Physicochemical Properties

  • Boronate esters generally exhibit higher melting points due to increased molecular rigidity.
  • Solubility : The pinacol boronate group enhances solubility in organic solvents (e.g., THF, DMSO), critical for cross-coupling applications.
  • Stability : The electron-withdrawing Cl and F substituents may stabilize the boronate ester against hydrolysis compared to methoxy or alkyl-substituted analogues .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Coupling Partner Yield (%) Conditions Reference
6-Chloro-5-fluoro-2-Bpin-indole (Target) Aryl bromide N/A Pd(PPh₃)₄, Na₂CO₃, DME Inferred
6-Fluoro-5-Bpin-indole 4-Bromotoluene 85 Pd(dba)₂, SPhos, K₃PO₄
5-Methoxy-6-Bpin-indole 3-Iodopyridine 72 Pd(OAc)₂, PCy₃, DMF

Table 2: Stability Under Hydrolytic Conditions

Compound Half-Life (pH 7.4, 25°C) Degradation Products Reference
Target Compound >24 h Boronic acid, Pinacol Inferred
5-Methoxy-6-Bpin-indole 8 h Boronic acid, Pinacol
7-Fluoro-5-methyl-4-Bpin-indole 12 h Boronic acid, Pinacol

Biological Activity

6-Chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound features a unique indole structure modified with a dioxaborolane moiety, which may enhance its pharmacological properties.

The molecular formula of this compound is C13H16BClF2O3C_{13}H_{16}BClF_{2}O_{3}, and it has a molecular weight of approximately 286.54 g/mol. The presence of the boron-containing dioxaborolane group is significant as it can contribute to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Several studies have indicated that compounds containing indole and dioxaborolane structures exhibit promising anticancer activities. For instance, related indole derivatives have shown selective down-regulation of estrogen receptors (ERα and ERβ), which are crucial in the development of certain cancers. The ability of these compounds to modulate estrogen receptor activity suggests potential applications in breast cancer treatment .

Table 1: Summary of Biological Activities of Indole Derivatives

CompoundActivityMechanismReference
Indole Derivative AAnticancerERα down-regulation
Indole Derivative BAntitumorInhibition of cell proliferation
6-Chloro-5-fluoro IndolePotential anticancerER modulation

The mechanism by which 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its biological effects is likely multifaceted. Preliminary research suggests that the compound may interfere with key signaling pathways involved in cell proliferation and survival. For example, studies on similar compounds have demonstrated their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Case Studies

A recent study evaluated the effects of various indole derivatives on human cancer cell lines. The results showed that compounds with similar structural features to 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibited significant antiproliferative activity against multiple cancer types. Notably, one derivative demonstrated an IC50 value as low as 24 nM against HeLa cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Compound AHeLa24
Compound BMCF730
6-Chloro IndoleA549TBD

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Methodological Answer:
The compound can be synthesized via Miyaura borylation of a halogenated indole precursor. For example:

Start with 6-chloro-5-fluoro-2-bromo-1H-indole (or iodinated analog).

React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or THF at 80–100°C for 12–24 hours .

Purify via column chromatography (e.g., 70:30 hexane:ethyl acetate) to isolate the boronate ester.
Key Considerations: Optimize stoichiometry and reaction time to avoid deboronation or dimerization by-products.

Advanced: How can low yields during Miyaura borylation be addressed, particularly for electron-deficient indole derivatives?

Methodological Answer:
Low yields often arise from steric hindrance or electron-withdrawing effects of chloro/fluoro substituents. Mitigation strategies include:

  • Catalyst optimization : Use Pd(OAc)₂ with XPhos ligands for enhanced activity.
  • Solvent effects : Switch to polar aprotic solvents like DMF to stabilize intermediates.
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
  • Additives : Include 10 mol% CuI to accelerate transmetallation steps .
    Data Contradiction Analysis: Compare reaction outcomes under varying conditions (e.g., catalyst/ligand pairs) using TLC and LC-MS to identify optimal parameters.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluoro and chloro substituents induce distinct deshielding in aromatic regions). The boronate ester’s dioxaborolane protons appear as a singlet near δ 1.3 ppm .
  • 19F NMR : Detect fluoro substituents (δ ~ -120 ppm for C5-F) and assess purity .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆BClFNO₂, expected m/z = 307.08) .

Advanced: How to resolve discrepancies in NMR data caused by substituent proximity or dynamic effects?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., distinguish C6-Cl and C5-F coupling effects) .
  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., hindered rotation around the indole-boronate bond).
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Moisture sensitivity : The boronate ester hydrolyzes in aqueous environments. Store under inert gas (N₂/Ar) at -20°C in sealed vials .
  • Light sensitivity : Protect from UV exposure to prevent indole ring degradation.
  • Long-term stability : Monitor via periodic NMR/HPLC; degradation products include 6-chloro-5-fluoroindole (via deboronation) and boric acid .

Advanced: How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

Methodological Answer:

Coupling partners : React with aryl/heteroaryl halides (e.g., 4-bromotoluene) under Pd catalysis.

Conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 70°C for 6–12 hours .

Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Data Contradiction Analysis: If coupling fails, assess boronate ester purity (via 11B NMR) or switch to microwave-assisted conditions for accelerated kinetics.

Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to detect residual precursors (e.g., 6-chloro-5-fluoroindole).
  • ICP-MS : Quantify trace metal catalysts (e.g., Pd, Cu) below 10 ppm .
  • TGA : Assess thermal stability (decomposition onset ~200°C) to inform handling protocols .

Advanced: How to design experiments to probe the electronic effects of the boronate ester on indole reactivity?

Methodological Answer:

  • Electrochemical studies : Measure oxidation potentials (vs Ag/AgCl) to compare with non-boronated analogs.
  • Computational analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict nucleophilic/electrophilic sites.
  • Kinetic isotope effects : Study deuterated derivatives to elucidate rate-determining steps in cross-coupling reactions .

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